1-(1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a thiane ring with a sulfone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Thiane Ring: The thiane ring can be synthesized via a series of nucleophilic substitution reactions, starting from a suitable thiol precursor.
Oxidation to Sulfone: The thiane ring is then oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Esters, amides.
Chemistry:
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions due to its unique structural features.
Material Science:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development:
Medicine:
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry:
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 1-(1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the enzyme or target molecule .
Comparison with Similar Compounds
1-(1,1-Dioxo-1lambda6-thian-4-yl)propane-1-carboxylic Acid: Similar structure but with a propane instead of a cyclopropane ring.
1-(1,1-Dioxo-1lambda6-thian-4-yl)butane-1-carboxylic Acid: Similar structure but with a butane ring.
Uniqueness: 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a sulfone group, which confer distinct chemical and physical properties
Properties
CAS No. |
1532013-91-4 |
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Molecular Formula |
C9H14O4S |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
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